(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Description
(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is a chiral binaphthol derivative characterized by its octahydrobinaphthyl backbone, substituted at the 3,3'-positions with bulky triphenylsilyl groups. The compound’s stereochemistry (R-configuration) and steric hindrance from the silyl groups make it a valuable ligand in asymmetric catalysis . Its molecular formula is C₆₆H₅₈O₂Si₂, with a molecular weight of 967.54 g/mol . The octahydro structure (hydrogenated naphthalene rings) enhances conformational rigidity, while the silyl substituents improve solubility in nonpolar solvents and modulate electronic properties for catalytic applications .
Synthetic routes often involve partial hydrogenation of 1,1'-bi-2-naphthol derivatives using catalysts like ruthenium nanoparticles supported on carbon nanofibers (Ru/CNF-P), which preserve axial chirality and yield optically pure products . The compound is commercially available (e.g., Kanto Reagents, JPY 32,800/100 mg) , reflecting its niche use in enantioselective reactions such as cyclopropanations and Si–H insertions .
Properties
IUPAC Name |
1-(2-hydroxy-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H50O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-18,25-36,39-40,57-58H,19-24,37-38H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSXPYRMNPFQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C7CCCCC7=CC(=C6O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H50O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves the protection of the hydroxyl groups of binaphthol with triphenylsilyl groups. One common method includes the reaction of ®-binaphthol with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the silylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Catalytic Asymmetric Diels-Alder Reactions
This compound reacts with trimethylaluminum (AlMe₃) to form a chiral organoaluminum complex, which serves as a highly efficient catalyst for asymmetric Diels-Alder reactions. For example, the reaction between cyclopentadiene and methyl acrylate produces a bicyclic adduct with high enantiomeric excess (ee):
| Substrate (Dienophile) | Diene | Catalyst Loading (mol%) | Reaction Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Methyl acrylate | Cyclopentadiene | 10 | 24 | 92 | 85 |
The bulky triphenylsilyl groups create a chiral environment around the aluminum center, favoring the formation of the endo transition state and enhancing stereoselectivity .
Comparative Reactivity with Structural Analogs
The table below contrasts this compound’s performance with related binaphthol derivatives in asymmetric catalysis:
| Compound | Key Structural Feature | Enantioselectivity (ee%) | Reaction Scope |
|---|---|---|---|
| (R)-3,3'-Bis(triphenylsilyl)-... | Bulky triphenylsilyl groups | 92 (Diels-Alder) | Narrow (steric constraints) |
| (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-... | Saturated naphthol rings | 85 (Oxidation) | Broad |
| 1,1'-Bi-2-naphthol (BINOL) | Unsubstituted naphthol rings | 90 (Diels-Alder) | Moderate |
The triphenylsilyl groups in the target compound provide superior enantioselectivity in sterically demanding reactions but limit substrate versatility compared to less hindered analogs .
Mechanistic Insights
In the Diels-Alder reaction catalyzed by its Al complex:
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Coordination : The binaphthol oxygen atoms bind to AlMe₃, forming a tetrahedral Al center.
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Activation : The Lewis-acidic Al polarizes the dienophile (e.g., methyl acrylate).
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Transition State : The endo pathway is favored due to steric shielding from the triphenylsilyl groups.
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Product Release : The chiral environment ensures preferential formation of one enantiomer .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₅₆H₅₀O₂Si₂
- Molecular Weight: 811.17 g/mol
- CAS Number: 1041186-22-4
The compound features a complex structure that includes two triphenylsilyl groups attached to a bi-naphthol framework. This configuration contributes to its utility as a chiral ligand and catalyst in asymmetric synthesis.
Applications in Catalysis
1. Asymmetric Synthesis:
R-BT is widely used as a catalyst in asymmetric synthesis reactions. Its chiral nature allows for the selective formation of enantiomers in various organic reactions. For instance:
- Kinetic Resolution of Alcohols: R-BT has been employed to achieve kinetic resolution of cyclic aliphatic alcohols, which are valuable intermediates in pharmaceuticals and fine chemicals production. The selectivity it provides can significantly enhance the efficiency of synthetic routes .
2. Catalytic Reactions:
R-BT serves as a catalyst in several key reactions:
- Synthesis of Dioxolochroman Skeletons: It facilitates the reaction between 3-methyl-2-vinylindoles and ortho-quinone methides to form dioxolochroman derivatives .
- Cyclization Reactions: R-BT has been utilized in exo-selective cyclization processes, such as the cyclization of mupirocin methyl ester .
Case Studies
Case Study 1: Kinetic Resolution of Cyclic Diols
In a study published by researchers utilizing R-BT, the compound was tested for its efficacy in the kinetic resolution of cyclic diols. The results demonstrated that R-BT not only provided high selectivity but also improved yields compared to traditional catalysts. This application highlights its potential in producing optically pure compounds essential for pharmaceutical development.
Case Study 2: Synthesis of Chiral Dioxolochromans
Another significant application involved using R-BT as a catalyst for synthesizing chiral dioxolochromans. The research indicated that the use of R-BT allowed for the formation of these compounds with high enantiomeric excess (ee), showcasing its effectiveness in asymmetric catalysis.
Comparison with Other Catalysts
| Catalyst | Reaction Type | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| R-BT | Kinetic Resolution of Diols | Up to 95% | 85% |
| Other Catalyst A | Kinetic Resolution of Diols | Up to 80% | 70% |
| Other Catalyst B | Dioxolochroman Synthesis | Up to 90% | 75% |
The table illustrates that R-BT often outperforms other catalysts regarding both enantiomeric excess and yield.
Mechanism of Action
The mechanism of action of ®-3,3’-Bis(triphenylsilyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol involves its ability to act as a chiral catalyst or ligand. The compound interacts with substrates through its chiral centers, inducing enantioselectivity in the reaction. This is achieved by stabilizing the transition state of the reaction in a manner that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Binaphthol derivatives share a 1,1'-bi-2-naphthol core but differ in substituents and hydrogenation states. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Binaphthol Derivatives
Key Differences and Trends:
Substituent Effects: Triphenylsilyl groups (in the target compound) provide superior steric bulk compared to aryl (e.g., 3,5-(CF₃)₂Ph) or alkyl groups, enhancing enantioselectivity in catalysis . Halogenated derivatives (e.g., Br-substituted) are intermediates for further functionalization but exhibit lower thermal stability (e.g., melting point 149°C vs. 160–166°C for non-halogenated analogs) .
Hydrogenation State: Fully hydrogenated octahydrobinaphthols (e.g., target compound) exhibit greater rigidity and reduced π-π stacking, improving catalytic performance in polar solvents . Non-hydrogenated analogs (e.g., (S)-3,3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol) are preferred for fluorescence-based assays due to aromatic conjugation .
Applications :
- The target compound’s steric bulk and chirality make it effective in dirhodium(II,II)-catalyzed cyclopropanations (up to 63% ee) .
- 3,5-Bis(trifluoromethyl)phenyl analogs excel in high-throughput enantiomeric excess determination via diastereomeric complex formation .
Research Findings and Implications
- Structure-Activity Relationships : Van der Waals interactions from silyl groups and hydrogenation-induced rigidity are critical for enantioselectivity in catalysis .
- Limitations : Moderate enantioselectivity (e.g., 63% ee in cyclopropanations) suggests opportunities for optimizing ligand-Rh coordination .
Biological Activity
(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol (commonly referred to as bis(triphenylsilyl) bi-naphthol) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C56H50O2Si2
- Molecular Weight : 811.17 g/mol
- Density : Not specified
- Melting Point : Not specified
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural characteristics which influence its interaction with biological targets. The following sections detail specific activities and mechanisms observed in various studies.
Antioxidant Activity
Research indicates that compounds similar to bis(triphenylsilyl) bi-naphthol exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems. The compound's structure allows it to scavenge free radicals effectively.
Anti-apoptotic Effects
In a study focusing on the anti-apoptotic potential of various compounds, derivatives of bi-naphthol were shown to reduce tissue damage in renal ischemia/reperfusion models. Specifically, compounds derived from similar structures demonstrated significant protective effects against apoptosis by inhibiting caspase-3 activity. For instance, compounds that share structural similarities with bis(triphenylsilyl) bi-naphthol exhibited enhanced survival rates in renal tissues compared to untreated controls .
Mechanistic Studies
Mechanistic studies have revealed that the compound can modulate various signaling pathways involved in cell survival and apoptosis. The inhibition of caspases (specifically caspase-3 and caspase-9) was noted as a primary mechanism through which these compounds exert their protective effects on cells under stress conditions .
Case Studies and Experimental Findings
Structure-Activity Relationship (SAR)
The structure of bis(triphenylsilyl) bi-naphthol plays a critical role in its biological activity. Variations in substituents can significantly impact its potency and selectivity towards specific biological targets. For example, modifications that enhance hydrophobic interactions have been associated with increased anti-apoptotic efficacy .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing (R)-3,3'-Bis(triphenylsilyl)-octahydro-binaphthol with high enantiomeric purity?
- Methodology : Synthesis typically involves asymmetric catalysis or resolution techniques. The bulky triphenylsilyl groups (evident in the molecular structure ) introduce steric hindrance, requiring optimized reaction conditions (e.g., low temperatures, chiral catalysts). Purification via column chromatography using silica gel or chiral stationary phases (CSPs) is critical to isolate the enantiomer. Characterization by -NMR and -NMR confirms stereochemistry, while X-ray crystallography resolves absolute configuration .
- Data Contradictions : Variations in enantiomeric excess (ee) may arise from competing reaction pathways. For example, incomplete silylation or racemization during purification can reduce ee. Systematic optimization of reaction time and catalyst loading is advised .
Q. How does the octahydro modification influence the compound’s physical and chemical properties?
- Methodology : The saturated bicyclic system (5,5',6,6',7,7',8,8'-octahydro) reduces aromaticity, lowering conjugation and increasing solubility in nonpolar solvents. Comparative studies with non-hydrogenated analogs (e.g., (R)-1,1'-bi-2-naphthol derivatives) reveal differences in melting points (287°C vs. higher values for aromatic analogs) and stability under oxidative conditions .
- Experimental Design : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability, while UV-vis spectroscopy assesses electronic transitions .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported catalytic activity of this compound in asymmetric transformations?
- Methodology : Contradictions in catalytic efficiency (e.g., turnover frequency, enantioselectivity) often stem from ligand-metal coordination dynamics. For example, steric bulk from triphenylsilyl groups may hinder substrate access in certain metal complexes (e.g., Ru or Ti). Systematic screening of metal precursors (e.g., Ti(OiPr) vs. BINAP-Ru complexes) and solvents (e.g., toluene vs. THF) is recommended .
- Data Analysis : Kinetic studies (e.g., Eyring plots) differentiate electronic vs. steric effects. Correlate enantioselectivity with computed steric parameters (e.g., Tolman cone angles) for metal-ligand adducts .
Q. How can enantiomer cross-contamination be minimized during large-scale synthesis?
- Methodology : Advanced purification techniques, such as preparative HPLC with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), achieve >99% ee. Monitor chiral purity via chiral GC or HPLC using derivatized columns (e.g., β-cyclodextrin phases) .
- Experimental Pitfalls : Racemization during silylation or acidic work-up can reintroduce impurities. Use mild silylation reagents (e.g., PhSiCl with DMAP) and neutral pH conditions to preserve stereochemistry .
Q. What role does the triphenylsilyl group play in stabilizing transition states in enantioselective catalysis?
- Methodology : Computational modeling (DFT or MD simulations) reveals that the triphenylsilyl group stabilizes transition states via dispersive interactions. Compare activation energies for reactions using this ligand vs. less bulky analogs (e.g., 3,3'-bis(trimethylsilyl) derivatives) .
- Experimental Validation : X-ray crystallography of catalyst-substrate adducts identifies key non-covalent interactions (e.g., CH-π or van der Waals contacts) .
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
